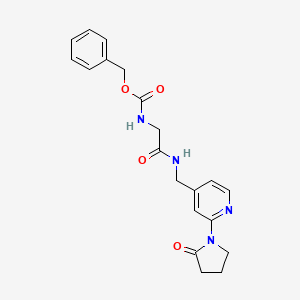

![molecular formula C21H19ClN4O3 B2967203 (E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2034887-61-9](/img/structure/B2967203.png)

(E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Typically, this would involve a brief overview of the compound, including its discovery, uses, and significance in its field of study.

Synthesis Analysis

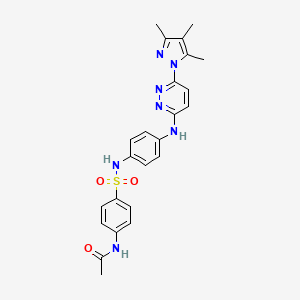

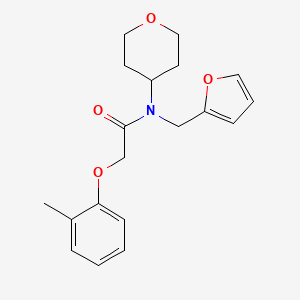

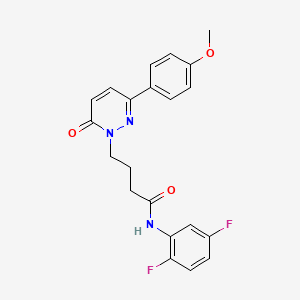

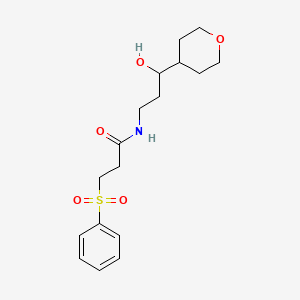

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the overall reaction scheme.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its atomic arrangement, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis

This would involve a discussion of the compound’s reactivity, including the types of reactions it undergoes, the products it forms, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, including its melting point, boiling point, solubility, and reactivity.科学的研究の応用

Antimicrobial and Antifungal Activities

Compounds with structural similarities to (E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione have shown promising antimicrobial and antifungal activities. For instance, derivatives incorporated with chalcone, pyrazole, pyrazoline, and pyrimidine moieties were synthesized and evaluated for their activities against bacterial and fungal strains, showcasing broad-spectrum antibacterial and promising antifungal activities (Lamie, 2008).

Analgesic and Antiparkinsonian Effects

Research on substituted pyridine derivatives prepared from related starting materials has revealed good analgesic and antiparkinsonian activities comparable to known reference drugs. This suggests potential applications in the development of new therapeutic agents for pain management and Parkinson's disease treatment (Amr, Maigali, & Abdulla, 2008).

Urease Inhibition

Derivatives of pyrido[1,2-a]pyrimidine-2,4(3H)-diones have been investigated for their urease inhibition activity, which is significant for potential applications in treating diseases related to urease activity, such as certain types of ulcers and urinary tract infections. Some compounds demonstrated significant activity, highlighting their potential as leads for developing new urease inhibitors (Rauf et al., 2010).

Anti-Cancer Activities

The exploration of 1,3-dialkylated-pyrimidin-2,4-diones has identified compounds with significant anti-cancer activities against various human tumor cell lines. This indicates a promising avenue for the development of new anti-cancer drugs, where the optimization of substituents could lead to improved therapeutic profiles (Singh & Paul, 2006).

ADME Properties

The synthesis and evaluation of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones have contributed to understanding the biopharmaceutical properties of these compounds. Variations in their structure have shown significant differences in solubility, permeability, and predicted human in vivo clearance values, essential for drug design and development (Jatczak et al., 2014).

Safety And Hazards

This would involve a discussion of the compound’s safety profile, including its toxicity, environmental impact, and any precautions that need to be taken when handling it.

将来の方向性

This would involve a discussion of potential future research directions, including any unanswered questions about the compound and how it might be used in future studies or applications.

特性

IUPAC Name |

3-[1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN4O3/c22-17-6-2-1-4-14(17)7-8-18(27)25-12-9-15(10-13-25)26-20(28)16-5-3-11-23-19(16)24-21(26)29/h1-8,11,15H,9-10,12-13H2,(H,23,24,29)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQZJZPCXFIJXCW-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)C3=C(NC2=O)N=CC=C3)C(=O)C=CC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1N2C(=O)C3=C(NC2=O)N=CC=C3)C(=O)/C=C/C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3,7-trimethyl-8-(2-(p-tolylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2967122.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2967123.png)

![N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2967130.png)

![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 4-(1,3-benzothiazol-2-ylsulfanylmethyl)benzoate](/img/structure/B2967131.png)

![N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2967139.png)